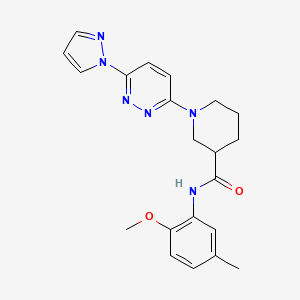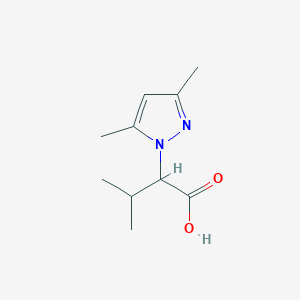
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of organic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have been used in various fields such as medicinal chemistry and materials science .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . Other methods include the reaction of sodium azide with nitriles in water with zinc salts as catalysts .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless . They can decompose upon heating, emitting toxic nitrogen fumes . Tetrazoles are soluble in water and acetonitrile .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Sulfonylcarbamimidic Azides Synthesis : The treatment of certain sulfonyl chlorides with 5-aminotetrazole leads to the creation of sulfonylcarbamimidic azides, showcasing the chemical reactivity of related sulfonyl chloride compounds (Norton et al., 1987).
Catalysis
- Catalytic Systems for Benzimidazoles Synthesis : The use of certain ionic liquids, including sulfonyl chloride derivatives, as catalysts for the synthesis of benzimidazole derivatives under room temperature conditions demonstrates the catalyst potential of sulfonyl chloride compounds (Khazaei et al., 2011).
Organic Synthesis
- Tetrazole Derivatives Synthesis : The development of methods for the synthesis of 5-substituted 1H-tetrazole derivatives using certain sulfonyl chloride derivatives as a starting material indicates their application in creating novel organic compounds (Aali et al., 2022).
Biological Screening
- Antibacterial and Anticonvulsant Properties : Research into the antibacterial and anticonvulsant activities of novel tetrazole derivatives, including those derived from sulfonyl chloride compounds, highlights their potential in medical applications (Rajasekaran et al., 2006).
Structural and Molecular Studies
- Crystal Structure Analysis : Studies focusing on the X-ray crystallography of tetrazole derivatives, including those related to sulfonyl chloride compounds, provide insights into their molecular and structural properties (Al-Hourani et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1-ethyltetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-2-14-9(11-12-13-14)7-3-5-8(6-4-7)17(10,15)16/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDJWKUBSLMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)
![Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B2625222.png)


![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)

![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)
